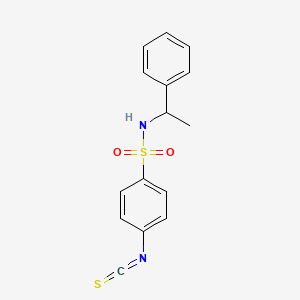

4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c1-12(13-5-3-2-4-6-13)17-21(18,19)15-9-7-14(8-10-15)16-11-20/h2-10,12,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCITSBIDZHEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201220784 | |

| Record name | 4-Isothiocyanato-N-(1-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-74-2 | |

| Record name | 4-Isothiocyanato-N-(1-phenylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanato-N-(1-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with phenylethyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanato-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines and alcohols to form thiourea and thiocarbamate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives and reduction to form sulfinyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Thiourea and Thiocarbamate Derivatives: Formed from nucleophilic substitution reactions.

Sulfonyl and Sulfinyl Derivatives: Formed from oxidation and reduction reactions.

Scientific Research Applications

Overview

4-Isothiocyanato-N-(1-phenylethyl)benzenesulfonamide is a compound with significant potential across various scientific disciplines, particularly in chemistry, biology, and medicine. Its unique structure allows it to participate in a range of chemical reactions and biological interactions, making it a valuable tool for researchers.

Chemistry

This compound serves as a versatile reagent in organic synthesis. Its isothiocyanate group can be utilized to introduce isothiocyanate functionalities into various organic molecules. This property is particularly useful in synthesizing thiourea and thiocarbamate derivatives through nucleophilic substitution reactions with amines and alcohols.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Primary amines, alcohols | Thiourea, thiocarbamate derivatives |

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfonyl derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Sulfinyl derivatives |

Biology

In biological research, this compound is employed to study protein interactions and modifications. The reactive isothiocyanate group allows it to form covalent bonds with nucleophilic sites on proteins, facilitating the investigation of protein function and dynamics in various biological systems.

Medicine

The compound has been investigated for its potential therapeutic properties, particularly in:

- Anti-cancer Activities : Research suggests that it may inhibit tumor growth by modulating specific molecular pathways.

- Anti-inflammatory Effects : It shows promise in reducing inflammation through its interactions with inflammatory mediators.

Case Studies

Several studies have highlighted the applications of this compound:

- Proteomics Research : A study utilized this compound to label proteins for mass spectrometry analysis, demonstrating its efficacy in identifying post-translational modifications.

- Cancer Therapy Investigations : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Material Science Applications : The compound has been explored for use in developing new materials due to its reactivity and ability to form stable bonds with various substrates.

Mechanism of Action

The mechanism of action of 4-isothiocyanato-N-(1-phenylethyl)benzenesulfonamide involves its ability to react with nucleophiles, such as amino acids in proteins. This reaction leads to the formation of covalent bonds with the target molecules, thereby modifying their structure and function. The compound’s isothiocyanate group is particularly reactive, making it effective in targeting specific molecular pathways and proteins .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The biological and physicochemical properties of benzenesulfonamide derivatives are heavily influenced by the substituents on the sulfonamide nitrogen and the benzene ring. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Hazard Profile : Thiadiazole and isobutyl analogs are classified as irritants, while the target compound’s safety profile is undocumented .

Biological Activity

4-Isothiocyanato-N-(1-phenylethyl)benzenesulfonamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both an isothiocyanate group and a phenylethyl moiety, contributes to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound involves the reaction of 4-aminobenzenesulfonamide with phenylethyl isothiocyanate. This reaction typically occurs in dichloromethane at room temperature and is followed by purification through column chromatography to yield the desired product with high purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy against human infections highlights its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms that involve the activation of caspases, which are crucial for programmed cell death. In vitro studies have shown that it can effectively inhibit the proliferation of cancer cell lines such as HeLa and HCT-116 .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 6-7 | Induction of apoptosis via caspase activation |

| HCT-116 | Not specified | Potentially similar mechanisms as HeLa |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

The mechanism of action of this compound primarily involves its ability to react with nucleophiles in biological systems. The isothiocyanate group is particularly reactive, allowing it to form covalent bonds with amino acids in proteins. This interaction can lead to modifications that alter protein function and activity, thereby influencing various cellular processes .

Case Studies

Several case studies have highlighted the effectiveness of this compound in cancer treatment:

- HeLa Cells : In a study involving HeLa cells, treatment with this compound resulted in a significant increase in early apoptotic cells and elevated levels of cells in the sub-G1 phase, indicating effective cell cycle arrest and apoptosis induction .

- HCT-116 Cells : Similar results were observed with HCT-116 cells, where the compound demonstrated potent cytotoxic effects, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

When compared to other benzenesulfonamide derivatives, this compound stands out due to its unique combination of hydrophobicity and reactivity. For instance:

| Compound | Key Features |

|---|---|

| 4-Isothiocyanatobenzenesulfonamide | Lacks phenylethyl group; less hydrophobic |

| N-(1-Phenylethyl)benzenesulfonamide | Lacks isothiocyanate group; reduced reactivity |

Q & A

Basic Question

- ¹H/¹³C NMR : The isothiocyanate (-NCS) group shows characteristic peaks at δ 7.29–7.91 ppm (aromatic protons) and δ 120–130 ppm (thiocyanate carbons). The N-(1-phenylethyl) moiety is confirmed by methyl doublets at δ 1.40–1.42 ppm .

- HRMS : Exact mass matching (e.g., [M]⁺ at m/z 322.0199) confirms molecular formula integrity .

- IR Spectroscopy : A sharp peak near 2100 cm⁻¹ confirms the isothiocyanate functional group .

What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

Advanced Question

Discrepancies in biological assays (e.g., antimicrobial vs. anticancer activity) often arise from:

- Structural Variability : Substituents on the benzenesulfonamide core (e.g., chloro, methoxy) modulate target affinity. For example, bulky groups reduce solubility, altering bioavailability .

- Experimental Design : Use standardized assays (e.g., isolated rat heart models for cardiovascular effects) with controls (Table 1) .

Q. Table 1: Example Experimental Design for Biological Evaluation

| Group | Compound | Dose | Observed Effect (vs. Control) |

|---|---|---|---|

| I | Control (Krebs solution) | - | Baseline perfusion pressure |

| II | Target compound | 0.001 nM | 15% reduction in pressure |

| III | Analog (chloro-substituted) | 0.001 nM | 25% reduction in pressure |

How does crystallographic analysis using SHELX software elucidate the compound’s stereochemistry?

Advanced Question

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K resolves the N-(1-phenylethyl) group’s chiral center (R/S configuration) .

- Refinement with SHELXL : Anisotropic displacement parameters (ADPs) model thermal motion, while twin refinement corrects for crystal imperfections. R₁ values < 0.05 indicate high accuracy .

- Key Findings : The isothiocyanate group adopts a linear geometry (C-N-C-S angle ≈ 175°), favoring nucleophilic attack at the terminal sulfur .

What computational methods predict the compound’s reactivity in enzyme inhibition studies?

Advanced Question

- Docking Simulations (AutoDock Vina) : The isothiocyanate group binds covalently to cysteine residues in enzyme active sites (e.g., carbonic anhydrase), with binding energies ≤ -8.5 kcal/mol .

- DFT Calculations : HOMO-LUMO gaps (~4.2 eV) suggest moderate electrophilicity, aligning with observed slow-reactivity in physiological conditions .

- MD Simulations : Solvent-accessible surface area (SASA) analysis reveals hydrophobic interactions between the phenylethyl group and enzyme pockets .

How do reaction conditions influence byproduct formation during synthesis?

Basic Question

- Solvent Choice : Anhydrous methanol minimizes hydrolysis of the isothiocyanate group, whereas aqueous solvents yield sulfonic acid byproducts .

- Temperature : Reactions above 40°C promote dimerization via thiourea linkages. Ambient conditions (20–25°C) are optimal .

- Catalyst Loading : Excess AgSCF₃ (>1.2 equiv) leads to silver colloid formation, complicating purification .

What mechanistic insights explain the compound’s instability under acidic conditions?

Advanced Question

- pH-Dependent Degradation : Protonation of the sulfonamide nitrogen (pKa ≈ 6.5) triggers cleavage of the N–S bond, releasing benzenesulfonic acid and 1-phenylethyl isothiocyanate .

- Kinetic Studies : Half-life (t₁/₂) at pH 2 is <1 hour, compared to >24 hours at pH 7.4 (simulated physiological conditions) .

- Stabilization Strategies : Lyophilization with cyclodextrins or encapsulation in PLGA nanoparticles enhances shelf life .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Question

- Core Modifications :

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Increase electrophilicity of the isothiocyanate group, enhancing covalent binding .

- Aromatic Substituents : Bulky groups (e.g., p-tolyl) improve selectivity for hydrophobic enzyme pockets but reduce solubility .

- Biological Testing : IC₅₀ values against carbonic anhydrase IX correlate with logP values (optimal range: 2.5–3.5) .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Question

- Sample Preparation : Solid-phase extraction (C18 columns) with 80% methanol recovery efficiently isolates the compound from plasma .

- LC-MS/MS Detection : MRM transitions at m/z 322→152 (quantifier) and 322→110 (qualifier) achieve a LOD of 0.1 ng/mL .

- Matrix Effects : Co-eluting phospholipids suppress ionization; use of deuterated internal standards (e.g., d₄-isothiocyanate) mitigates variability .

How does vibrational circular dichroism (VCD) confirm absolute stereochemistry?

Advanced Question

- Experimental Setup : VCD spectra (4 cm⁻¹ resolution) in CDCl₃ are compared to ab initio HF/6-31G(d) calculations .

- Key Peaks : The (R)-configured 1-phenylethyl group shows a positive Cotton effect at 1250 cm⁻¹, while the (S)-enantiomer exhibits a negative peak .

- Validation : Match between experimental and calculated spectra (similarity index >90%) unambiguously assigns stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.